molecular formula C18H18IN3O3 B451052 2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE

2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE

Cat. No.: B451052
M. Wt: 451.3g/mol
InChI Key: CKSDWCYKRHSSPX-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an allyloxy group, an iodine atom, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the allyloxy, iodine, and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that can be optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a less reactive form.

    Substitution: The allyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-{[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE include other pyrazole derivatives with different substituents, such as:

  • 2-[4-{[4-(METHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE
  • 2-[4-{[4-(ALLYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]ETHYL CYANIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18IN3O3

Molecular Weight

451.3g/mol

IUPAC Name

3-[(4Z)-4-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]propanenitrile

InChI

InChI=1S/C18H18IN3O3/c1-4-8-25-17-15(19)10-13(11-16(17)24-3)9-14-12(2)21-22(18(14)23)7-5-6-20/h4,9-11H,1,5,7-8H2,2-3H3/b14-9-

InChI Key

CKSDWCYKRHSSPX-ZROIWOOFSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC=C)OC)CCC#N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC=C)OC)CCC#N

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC=C)OC)CCC#N

Origin of Product

United States

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